4-(Isopropyl)cyclohexadieneacetaldehyde
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Overview
Description
4-(Isopropyl)cyclohexadieneacetaldehyde is an organic compound with the molecular formula C11H16O. It is characterized by a cyclohexadiene ring substituted with an isopropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropyl)cyclohexadieneacetaldehyde typically involves the following steps:
Starting Material: Cyclohexadiene is used as the starting material.
Isopropyl Group Introduction: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a strong Lewis acid catalyst such as aluminum chloride.
Formation of Aldehyde Group: The aldehyde group is introduced through oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(Isopropyl)cyclohexadieneacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: HNO3, Br2, FeBr3 (for halogenation)
Major Products Formed:
Oxidation: Cyclohexadieneacetic acid
Reduction: Cyclohexadienemethanol
Substitution: Nitrocyclohexadiene, Bromocyclohexadiene
Scientific Research Applications
4-(Isopropyl)cyclohexadieneacetaldehyde has several scientific research applications, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and inhibition, particularly in the context of aldehyde dehydrogenase.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
4-(Isopropyl)cyclohexadieneacetaldehyde is similar to other cyclohexadiene derivatives, such as 4-(methyl)cyclohexadieneacetaldehyde and 4-(ethyl)cyclohexadieneacetaldehyde. its unique isopropyl group imparts distinct chemical and biological properties. The presence of the isopropyl group enhances the compound's stability and reactivity compared to its methyl and ethyl counterparts.
Comparison with Similar Compounds
4-(Methyl)cyclohexadieneacetaldehyde
4-(Ethyl)cyclohexadieneacetaldehyde
4-(Propyl)cyclohexadieneacetaldehyde
4-(Butyl)cyclohexadieneacetaldehyde
Properties
CAS No. |
93941-67-4 |
---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2-(4-propan-2-ylcyclohexa-1,3-dien-1-yl)acetaldehyde |
InChI |
InChI=1S/C11H16O/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3,5,8-9H,4,6-7H2,1-2H3 |
InChI Key |
AWSBPDVWCHGCNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(CC1)CC=O |
Origin of Product |
United States |
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